molecular formula C14H13ClN2 B11869420 4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole CAS No. 594820-93-6

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

Cat. No.: B11869420
CAS No.: 594820-93-6
M. Wt: 244.72 g/mol
InChI Key: VDJZBHBVZOVRSH-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole core with a pyridine ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction carried out under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole is unique due to its specific combination of the indole and pyridine rings, along with the chloro and methyl substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

594820-93-6

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

4-chloro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-5-6-11(15)10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3

InChI Key

VDJZBHBVZOVRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)CC(N2)C3=CC=CC=N3

Origin of Product

United States

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